1-(4-Methoxyphenyl)butan-1-ol
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h5-8,11-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDLQDMTQRQNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300516 | |
| Record name | 4-Methoxy-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22135-50-8 | |
| Record name | 4-Methoxy-α-propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22135-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-α-propylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 1-butanol in the presence of a suitable catalyst. This reaction typically requires controlled temperature and pressure conditions to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as distillation and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)butane.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)butan-1-ol involves its interaction with specific molecular targets. The methoxy group and the butanol chain play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Alcohol vs. Ester/Carboxylic Acid Derivatives
- Key Insight : The hydroxyl group in this compound enables hydrogen bonding, enhancing solubility in polar solvents compared to the ester (D1) or carboxylic acid derivatives. The latter are more reactive in condensation or esterification reactions .
Substitutent Effects on the Aromatic Ring
- Key Insight: The methoxy group improves stability against oxidative degradation compared to electron-withdrawing substituents (e.g., -Cl). Amino-substituted analogs exhibit higher basicity, broadening their utility in pH-sensitive formulations .
Chain Length and Branching
- Key Insight : Longer chains (e.g., biphenyl derivatives) enhance thermal stability but reduce solubility in aqueous media. The C₄ chain in this compound optimizes membrane permeability in drug delivery .
Biological Activity
1-(4-Methoxyphenyl)butan-1-ol, also known as 4-(4-Methoxyphenyl)-1-butanol, is an organic compound with the molecular formula C₁₁H₁₆O₂. This compound has garnered attention in scientific research for its potential biological activities and interactions with biomolecules. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound features a methoxy group attached to a phenyl ring, which is further connected to a butanol chain. This unique configuration contributes to its distinct chemical and biological properties.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes effectively. This compound can form hydrogen bonds and engage in hydrophobic interactions, influencing its reactivity and biological effects.
Biological Activities
Antioxidant Activity:
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing cellular damage and various diseases.
Anti-inflammatory Effects:
Studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. Its ability to modulate inflammatory responses positions it as a potential therapeutic agent for inflammatory diseases.
Antimicrobial Properties:
Preliminary investigations have demonstrated that this compound possesses antimicrobial activity against various pathogens. This includes effectiveness against both gram-positive and gram-negative bacteria, indicating its potential use in developing new antimicrobial agents.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant capabilities (Table 1).
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Case Study 2: Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS). The findings revealed that treatment with this compound significantly reduced nitric oxide levels compared to controls (Figure 1).
Figure 1: Inhibition of Nitric Oxide Production
Case Study 3: Antimicrobial Activity
A series of antimicrobial tests were conducted against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing promising results for both bacteria (Table 2).
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
